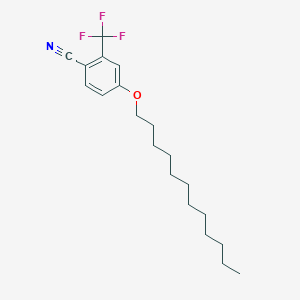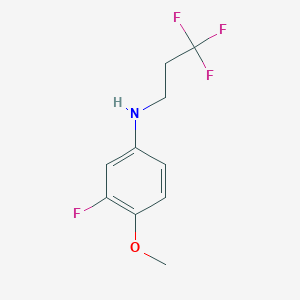
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fourth position, and a trifluoropropyl group attached to the nitrogen atom of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methoxyaniline, can be synthesized through nitration of 4-methoxyaniline followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of halogenated or alkylated derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to the unique electronic properties of fluorine. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyaniline: Lacks the trifluoropropyl group, making it less hydrophobic and potentially less bioavailable.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoropropyl group, which can be used in Suzuki coupling reactions.
3-Fluoro-4-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness
3-Fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the presence of both a methoxy group and a trifluoropropyl group, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as in the development of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
919486-94-5 |
|---|---|
Formule moléculaire |
C10H11F4NO |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
3-fluoro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline |
InChI |
InChI=1S/C10H11F4NO/c1-16-9-3-2-7(6-8(9)11)15-5-4-10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
Clé InChI |
NVZPXHHXXYZVKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NCCC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



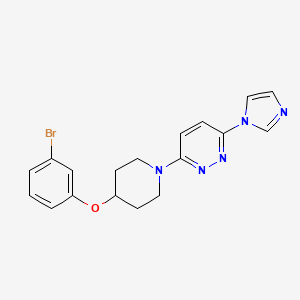
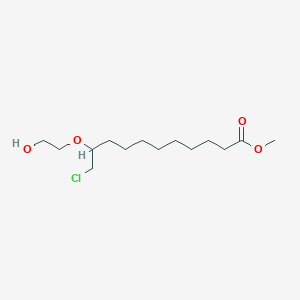
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
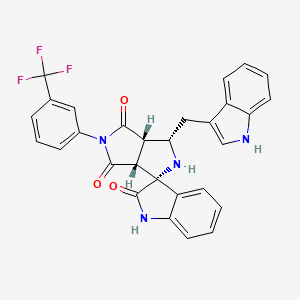
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
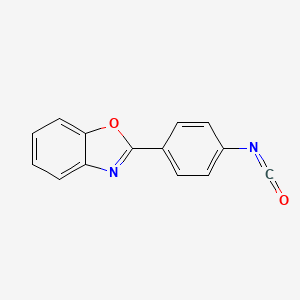
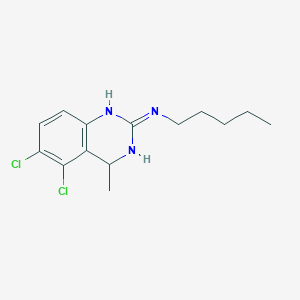
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

